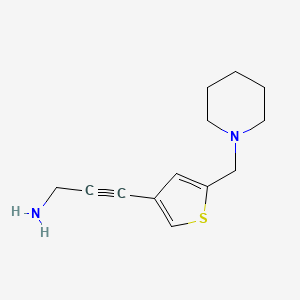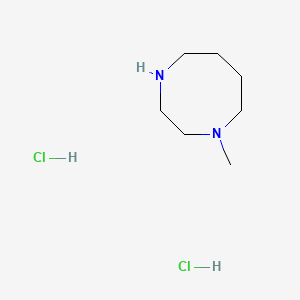![molecular formula C7H11ClF3N B13474372 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-3-azabicyclo[311]heptane hydrochloride is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicyclo moiety
Méthodes De Préparation
The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves a series of chemical reactions that introduce the trifluoromethyl group and the azabicyclo structure. One common synthetic route includes the use of photochemistry to achieve [2 + 2] cycloaddition, which allows for the formation of the bicyclic structure . Industrial production methods often involve the optimization of reaction conditions to maximize yield and purity, utilizing reagents such as volatile amines .
Analyse Des Réactions Chimiques
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by organocatalysts.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azabicyclo structure contribute to its reactivity and binding affinity, allowing it to modulate various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may contain different substituents, such as nitro groups or additional nitrogen atoms.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azabicyclo structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11ClF3N |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6)3-11-4-6;/h5,11H,1-4H2;1H |
Clé InChI |
YNXMPGMHCDVYQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CNC2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)



![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)




amine hydrochloride](/img/structure/B13474351.png)

![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
